2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid
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Overview
Description
2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid is a compound known for its potential applications in various scientific fields. It is characterized by the presence of a trifluoromethyl group, a thiazole ring, and a piperidine sulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid involves multiple steps. One common method includes the reaction of 2-methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors. These interactions can modulate various signaling pathways, leading to effects on inflammation, metabolism, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Cardarine (GW 501516): Another compound with a similar structure and function, known for its role as a peroxisome proliferator-activated receptor agonist.
Endurobol (GSK-516): Similar in structure and used in research for its potential therapeutic effects.
Uniqueness
2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
866785-65-1 |
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Molecular Formula |
C18H19F3N2O4S2 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[2-methyl-5-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]sulfonylphenyl]acetic acid |
InChI |
InChI=1S/C18H19F3N2O4S2/c1-11-2-3-14(8-13(11)9-16(24)25)29(26,27)23-6-4-12(5-7-23)17-22-15(10-28-17)18(19,20)21/h2-3,8,10,12H,4-7,9H2,1H3,(H,24,25) |
InChI Key |
BZUCWTXDJSNIBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=CS3)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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